molecular formula C12H10O3 B2985955 1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione CAS No. 82054-53-3

1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione

Cat. No.: B2985955
CAS No.: 82054-53-3
M. Wt: 202.209
InChI Key: YIOLUCBGADNSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione is a chemical compound with the molecular formula C11H12O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Scientific Research Applications

1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione can be achieved through several methods. One efficient approach involves the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry tetrahydrofuran (THF) as a solvent. The products are obtained in good to very good yields (78–90%) .

Industrial Production Methods

While specific industrial production methods for 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione are not well-documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, maintaining controlled reaction environments, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like THF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may produce various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione include:

  • 1,3-Dihydrospiro[indene-2,6-[1,3]thiazines]
  • 1,3-Dihydrospiro[indene-2,2’-dioxolane]

Uniqueness

1,3-Dihydrospiro[indene-2,3’-oxolane]-2’,5’-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, as it can serve as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,3'-oxolane]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOLUCBGADNSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13CC(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(carboxymethyl)indane-2-carboxylic acid from Step C (1.10 g, 4.99 mmol) in acetyl chloride (18 mL) was heated at reflux for 18 h, then concentrated in vacuo. The residue was recrystallized from toluene to give 1′,3′-dihydrospiro[furan-3,2′-indene]-2,5(4H)-dione as an ivory solid. This solid was dissolved in CH2Cl2 (25 mL) and NH3 (g) was bubbled into the mixture for 20 min. After a further 30 min, the solvent was evaporated under reduced pressure. The resulting solid was dried under high vacuum for 1 h, then resuspended in acetyl chloride (20 mL) and heated to reflux for 18 h. The solvent was removed in vacuo and the crude solid was recrystallized from EtOH:Et2O to afford the title compound. MS: m/z=202 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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